Aplindore

Descripción

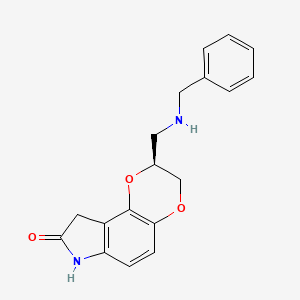

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJIKHYBKVODAC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870185 | |

| Record name | Aplindore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189681-70-7 | |

| Record name | Aplindore [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aplindore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aplindore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLINDORE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricacies of a Dopamine D2 Receptor Partial Agonist: A Technical Guide to Aplindore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore, also known as DAB-452, is a potent and selective partial agonist for the dopamine D2 receptor.[1][2] Developed initially for the treatment of neurological conditions such as Parkinson's disease and restless legs syndrome, its unique pharmacological profile has garnered significant interest within the scientific community.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinity, functional activity, signaling pathways, and the methodologies used for its characterization.

Core Pharmacology: Binding Affinity and Functional Profile

This compound exhibits a high affinity for the human dopamine D2 and D3 receptors.[1] Its partial agonist nature means it possesses an intrinsic activity that is lower than the endogenous full agonist, dopamine, but higher than other atypical antipsychotics like aripiprazole.[1] This characteristic allows it to modulate dopaminergic neurotransmission, acting as a functional agonist in states of low dopamine and a functional antagonist in the presence of excessive dopamine.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional activity based on available preclinical data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2S | [3H]-Spiperone | 0.08 |

| Dopamine D3 | [3H]-Spiperone | 0.32 |

| Dopamine D4.4 | [3H]-Spiperone | 63 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 |

| Serotonin 5-HT2A | [3H]-Ketanserin | >1000 |

| α1-Adrenergic | [3H]-Prazosin | 126 |

Data sourced from Heinrich et al., 2006.

Table 2: In Vitro Functional Activity of this compound at the Human D2S Receptor

| Functional Assay | Parameter | This compound | Dopamine | Aripiprazole |

| [35S]GTPγS Binding | EC50 (nM) | 1.2 | 3.1 | 15 |

| Emax (% of Dopamine) | 76 | 100 | 45 | |

| ERK Phosphorylation | EC50 (nM) | 0.25 | 0.8 | 3.2 |

| Emax (% of Dopamine) | 68 | 100 | 47 | |

| Intracellular Ca2+ Mobilization | EC50 (nM) | 0.1 | 0.5 | 1.0 |

| Emax (% of Dopamine) | 85 | 100 | 60 |

Data sourced from Heinrich et al., 2006, and represents activity in CHO-K1 cells stably expressing the human dopamine D2S receptor.

Signaling Pathways and Mechanism of Action

As a partial agonist at the D2 receptor, which is canonically coupled to Gi/o proteins, this compound's primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling cascade is a hallmark of D2-like receptor activation.

Visualizing the Core Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by this compound at the dopamine D2 receptor.

Caption: this compound-mediated D2 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's interaction with the dopamine D2 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2S receptor are prepared by homogenization and centrifugation.

-

Radioligand: [3H]-Spiperone is used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM) and varying concentrations of this compound in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

-

The mixture is incubated for 60 minutes at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Methodology:

-

Cell Membranes: Similar to the binding assay, membranes from CHO-K1 cells expressing the D2S receptor are used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with 30 µM GDP.

-

Procedure:

-

Cell membranes (5-10 µg protein) are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C.

-

The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.

-

The incubation continues for 30 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

Bound radioactivity is determined by scintillation counting.

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist (e.g., dopamine) are determined by non-linear regression analysis of the concentration-response curve.

cAMP Accumulation Assay

This assay assesses the ability of this compound to inhibit the production of cAMP, a key second messenger in the D2 receptor signaling pathway.

Methodology:

-

Cells: Intact CHO-K1 cells expressing the human D2S receptor are used.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and the cells are pre-incubated for 15 minutes.

-

Cells are then treated with varying concentrations of this compound in the presence of a stimulant of adenylyl cyclase (e.g., 1 µM forskolin) for 30 minutes at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) and the maximal inhibition (Imax) are determined.

Preclinical and Clinical Overview

Preclinical studies in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease demonstrated that this compound can induce contralateral turning, a behavior indicative of postsynaptic dopamine receptor agonism.

Clinically, this compound has undergone Phase II trials for the treatment of Parkinson's disease and restless legs syndrome. While the development of this compound was discontinued, the data generated from these studies provide valuable insights into the therapeutic potential and challenges of D2 receptor partial agonists.

Conclusion

This compound serves as a significant research tool for understanding the nuances of dopamine D2 receptor pharmacology. Its partial agonism presents a sophisticated mechanism for modulating dopaminergic activity, offering a potential therapeutic window that balances efficacy with a reduced side-effect profile compared to full agonists. The detailed methodologies and data presented in this guide are intended to support further research into the development of next-generation D2 receptor modulators for the treatment of various neurological and psychiatric disorders.

References

Aplindore: A Technical Guide to its Mechanism of Action as a Dopamine D2 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2] Developed for the potential treatment of Parkinson's disease and restless legs syndrome, its mechanism of action centers on the modulation of dopaminergic neurotransmission.[3] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating dopaminergic signaling and related therapeutic agents.

Introduction

Dopamine D2 receptor partial agonists represent a significant therapeutic class for neurological and psychiatric disorders. By providing a balanced level of receptor stimulation, they can act as functional antagonists in the presence of excessive dopamine or as agonists in dopamine-deficient states. This compound emerged as a promising candidate within this class, demonstrating a distinct pharmacological profile. This guide synthesizes the available preclinical data to elucidate its core mechanism of action.

Binding Affinity Profile

This compound's interaction with dopamine and other neurotransmitter receptors has been characterized through radioligand binding assays. The compound exhibits high affinity for dopamine D2 and D3 receptors and significantly lower affinity for other dopamine receptor subtypes, as well as for serotonin and adrenergic receptors.[1]

Table 1: this compound Binding Affinity (Ki) for Human Receptors

| Receptor | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 0.08 |

| Dopamine D3 | [3H]-Spiperone | 0.32 |

| Dopamine D4 | [3H]-Spiperone | 79 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 |

| Serotonin 5-HT2 | [3H]-Ketanserin | >1000 |

| α1-Adrenoceptor | [3H]-Prazosin | 126 |

Data sourced from Heinrich et al., 2006.[1]

Functional Activity

This compound's functional activity as a partial agonist has been evaluated in a variety of in vitro assays. These studies consistently demonstrate that this compound's potency and intrinsic activity are positioned between that of the full agonist dopamine and the established partial agonist aripiprazole.

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Assay | Cell Line | Parameter | Result |

| [35S]GTPγS Binding | CHO-K1 cells expressing human D2S | Potency (EC50) | Data not publicly available |

| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole | ||

| ERK Phosphorylation | CHO-K1 cells expressing human D2S | Potency (EC50) | Data not publicly available |

| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole | ||

| Intracellular Calcium Flux | CHO-D2S cells with chimeric Gαq/o proteins | Potency (EC50) | Data not publicly available |

| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the dopamine D2 receptor and a typical experimental workflow for characterizing a partial agonist like this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound's mechanism of action.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human dopamine D2S receptor.

-

Assay Components: The assay mixture contains cell membranes, a specific radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is subtracted, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the functional activity of this compound by measuring G-protein activation.

-

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-K1 cells expressing the human D2S receptor are used.

-

Assay Components: The assay mixture includes cell membranes, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G-protein.

-

Filtration: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified.

-

Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (maximal effect relative to a full agonist) for this compound.

-

ERK Phosphorylation Assay

-

Objective: To measure a downstream signaling event following D2 receptor activation.

-

Methodology:

-

Cell Culture: CHO-K1 cells expressing the human D2S receptor are cultured in multi-well plates.

-

Stimulation: Cells are treated with varying concentrations of this compound for a specified time.

-

Lysis: The cells are lysed to release intracellular proteins.

-

Detection: The level of phosphorylated ERK (p-ERK) is quantified using an immunoassay, such as an ELISA or Western blot, with antibodies specific for the phosphorylated form of ERK.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for this compound-induced ERK phosphorylation.

-

Intracellular Calcium Flux Assay

-

Objective: To measure D2 receptor-mediated changes in intracellular calcium levels.

-

Methodology:

-

Cell Line: CHO-D2S cells co-expressing a chimeric Gαq/o protein are used to couple the Gi/o-linked D2 receptor to the calcium signaling pathway.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: this compound is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorometric plate reader.

-

Data Analysis: The peak fluorescence signal is used to determine the EC50 and Emax for this compound-induced calcium mobilization.

-

Clinical Development

This compound has undergone Phase II clinical trials for the treatment of early-stage Parkinson's disease. One such study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of three different doses of this compound MR tablets administered twice daily over a 12-week period. The primary objective was to evaluate the improvement in motor symptoms. However, detailed results regarding the primary and secondary endpoints of these trials are not publicly available.

Conclusion

This compound is a high-affinity dopamine D2 receptor partial agonist with selectivity over other dopamine and monoamine receptors. Its in vitro functional profile places it between the full agonist dopamine and the partial agonist aripiprazole. While preclinical data robustly support its mechanism of action, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available Phase II trial data. This guide provides a foundational understanding of this compound's core pharmacology, which can inform future research and development of novel dopaminergic therapies.

References

Aplindore: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore (DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor, investigated for its therapeutic potential in treating conditions such as Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a visual representation of its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the class of benzo-1,4-dioxanes.[1] Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[(phenylmethylamino)methyl]-2,3,7,9-tetrahydro-[2][3]dioxino[3,2-e]indol-8-one[2] |

| CAS Number | 189681-70-7 (free base) |

| 189681-71-8 (fumarate) | |

| Chemical Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.35 g/mol |

| SMILES | O=C1Cc2c(N1)ccc3OC--INVALID-LINK--Oc23 |

| InChI Key | DYJIKHYBKVODAC-ZDUSSCGKSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| State | Solid | DrugBank Online |

| Water Solubility | 0.139 mg/mL (Predicted) | ALOGPS |

| logP | 1.72 (Predicted) | ALOGPS |

| pKa (Strongest Acidic) | 11.88 (Predicted) | Chemaxon |

| pKa (Strongest Basic) | 8.69 (Predicted) | Chemaxon |

Pharmacological Properties

This compound acts as a partial agonist with high affinity and selectivity for the dopamine D2 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

This compound demonstrates high affinity for dopamine D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 3: this compound Receptor Binding Affinities (Ki values)

| Receptor | Ki (nM) |

| Dopamine D2 | ~0.08 (pKi = 9.1) |

| Dopamine D3 | High Affinity |

| Dopamine D4 | Low Affinity |

| Serotonin (5-HT)1A | Low Affinity |

| Serotonin (5-HT)2 | Low Affinity |

| α1-Adrenergic | Low Affinity |

Functional Activity

As a partial agonist, this compound elicits a response that is lower than that of a full agonist like dopamine. This property may contribute to a reduced risk of certain side effects associated with full dopamine agonists.

Table 4: this compound Functional Activity

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ | Potent (lower than dopamine) |

| Intrinsic Activity | Partial agonist (higher than aripiprazole) | |

| ERK Phosphorylation | EC₅₀ | Potent (lower than dopamine) |

| Intrinsic Activity | Partial agonist (higher than aripiprazole) | |

| Intracellular Calcium Flux | EC₅₀ | Potent (lower than dopamine) |

| Intrinsic Activity | Partial agonist (higher than aripiprazole) |

Signaling Pathways

This compound's mechanism of action is initiated by its binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events. The D2 receptor is primarily coupled to the Gi/o family of G proteins.

Figure 1. this compound's primary signaling pathway upon binding to the Dopamine D2 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound for the dopamine D2 receptor.

Figure 2. Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the D2 receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D2 receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Quantification: Radioactivity on the filters is measured.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) relative to a full agonist are determined.

ERK Phosphorylation Assay

This assay assesses a downstream signaling event following D2 receptor activation.

Figure 3. Workflow for an ERK phosphorylation assay.

Methodology:

-

Cell Culture: Cells expressing the D2 receptor are cultured to an appropriate density.

-

Stimulation: Cells are treated with various concentrations of this compound for a specific time period.

-

Cell Lysis: The cells are lysed to release intracellular proteins.

-

Detection: The amount of phosphorylated ERK (pERK) is measured using techniques such as Western blotting with a pERK-specific antibody or a plate-based immunoassay (e.g., ELISA).

-

Data Analysis: The levels of pERK are quantified, and the EC₅₀ and Emax values for this compound-induced ERK phosphorylation are calculated.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentrations upon D2 receptor activation.

Methodology:

-

Cell Loading: Cells expressing the D2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Stimulation: The dye-loaded cells are exposed to different concentrations of this compound.

-

Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured over time using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: The EC₅₀ and Emax for this compound-induced calcium mobilization are determined from the dose-response curve.

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This animal model is used to evaluate the in vivo efficacy of this compound in a model of Parkinson's disease.

Methodology:

-

Lesion Induction: A neurotoxin, 6-hydroxydopamine (6-OHDA), is unilaterally injected into the medial forebrain bundle or the striatum of rats to selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.

-

Drug Administration: After a recovery period, the lesioned rats are treated with this compound or a vehicle control.

-

Behavioral Assessment: The effect of this compound on motor deficits is assessed using behavioral tests such as the apomorphine-induced rotation test or the cylinder test for forelimb use asymmetry.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine levels and the extent of the dopaminergic lesion.

Conclusion

This compound is a well-characterized dopamine D2 receptor partial agonist with high affinity and selectivity. Its pharmacological profile, elucidated through a variety of in vitro and in vivo experimental models, suggests its potential as a therapeutic agent for dopamine-related disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of dopaminergic neurotransmission and related pathologies. Further research may continue to explore the full therapeutic utility of this compound and similar compounds.

References

The Discovery and Development of Aplindore: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor, investigated for its therapeutic potential in neurological conditions, primarily Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, preclinical efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Preclinical Pharmacology

In Vitro Receptor Binding Affinity

This compound's interaction with various neurotransmitter receptors was characterized through radioligand binding assays. These studies revealed a high affinity for dopamine D2 and D3 receptors, with significantly lower affinity for the D4 receptor, serotonin receptors (5-HT1A and 5-HT2), and the alpha1-adrenoceptor.[2]

| Receptor Subtype | This compound pKi | This compound Ki (nM) |

| Dopamine D2 | 9.1 | 0.08 |

| Dopamine D3 | 8.8 | 0.16 |

| Dopamine D4 | 7.2 | 63 |

| Serotonin 5-HT1A | 6.5 | 316 |

| Serotonin 5-HT2 | 6.4 | 398 |

| Alpha1-Adrenoceptor | 6.9 | 126 |

Table 1: this compound In Vitro Receptor Binding Affinities. Data from [(3)H]-spiperone competition binding studies in CHO-K1 cells stably transfected with the respective human receptors.[2]

In Vitro Functional Activity

The functional activity of this compound was assessed using several key assays to determine its potency (EC50) and intrinsic activity (Emax) as a partial agonist at the dopamine D2 receptor. The results were compared to the endogenous full agonist, dopamine, and another partial agonist, aripiprazole.[2]

This assay measures the activation of G-proteins, a crucial step in receptor signaling.

| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |

| Dopamine | 8.2 | 6.3 | 100 |

| This compound | 8.5 | 3.2 | 75 |

| Aripiprazole | 8.1 | 7.9 | 45 |

Table 2: Functional Activity in [S]GTPγS Binding Assay. Data obtained from CHO-D2s cell membranes.

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event.

| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |

| Dopamine | 8.7 | 2.0 | 100 |

| This compound | 8.9 | 1.3 | 80 |

| Aripiprazole | 8.8 | 1.6 | 60 |

Table 3: Functional Activity in ERK Phosphorylation Assay. Data from CHO-D2s cells.

This assay measures changes in intracellular calcium levels upon receptor activation in cells co-expressing the D2 receptor and a chimeric G-protein (Gαq/o).

| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |

| Dopamine | 8.4 | 4.0 | 100 |

| This compound | 8.6 | 2.5 | 90 |

| Aripiprazole | 8.3 | 5.0 | 70 |

Table 4: Functional Activity in Intracellular Calcium Flux Assay. Data from CHO-D2S receptor cells stably expressing chimeric Gαq/o-proteins.

Figure 1: Simplified signaling pathway of the Dopamine D2 receptor activated by this compound.

Preclinical In Vivo Efficacy

In this widely used model, unilateral injection of 6-OHDA into the medial forebrain bundle causes degeneration of dopaminergic neurons, leading to motor deficits. Dopamine agonists induce contralateral turning behavior in these animals. This compound was shown to induce robust contralateral turning, which was blocked by the D2 receptor antagonist raclopride, confirming its D2 receptor-mediated agonist activity in vivo.

| Treatment | Dose (mg/kg, s.c.) | Mean Contralateral Turns / 2 hours |

| Vehicle | - | ~0 |

| This compound | 0.1 | ~250 |

| This compound + Raclopride | 0.1 + 1.0 | ~20 |

Table 5: Effect of this compound on Rotational Behavior in 6-OHDA Lesioned Rats. The data are approximations based on graphical representations in the source material.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonian symptoms in non-human primates. In MPTP-treated common marmosets, this compound demonstrated a dose-dependent improvement in motor disability and an increase in locomotor activity.

| Treatment | Dose (mg/kg, p.o.) | Mean Locomotor Activity (counts/3h) | Mean Reduction in Motor Disability Score (%) |

| Vehicle | - | ~1000 | 0 |

| This compound | 0.05 | ~2500 | ~30 |

| This compound | 0.1 | ~4000 | ~50 |

| This compound | 0.2 | ~4500 | ~60 |

| This compound | 0.5 | ~4500 | ~60 |

| L-dopa | 12.5 | ~4500 | ~60 |

Table 6: Effects of this compound on Locomotor Activity and Motor Disability in MPTP-Treated Marmosets. Data are approximations derived from graphical representations in the source material.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of early-stage Parkinson's disease.

Phase II Clinical Trial (NCT00809302)

A randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of three different doses of this compound MR (modified release) tablets in patients with early Parkinson's disease.

-

Official Title: A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Safety of Three Doses of this compound MR (1, 3, and 6 mg Twice Daily) in Patients With Early Parkinson Disease (APLIED).

-

Status: The study was terminated. The reasons for termination have not been publicly disclosed.

-

Primary Outcome Measures: The primary outcome was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) total score at week 12.

-

Results: The results of this clinical trial have not been published.

Experimental Protocols

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for various receptors.

-

Cell Lines: CHO-K1 cells stably transfected with the human dopamine D2S, D3, D4, serotonin 5-HT1A, 5-HT2, or alpha1-adrenoceptors.

-

Radioligand: [H]-spiperone.

-

Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Membranes were incubated with a fixed concentration of [H]-spiperone and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol for D2 receptors).

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Figure 2: General workflow for the radioligand binding assay.

[S]GTPγS Binding Assay

-

Objective: To measure G-protein activation by this compound.

-

Cell Line: CHO-D2s cell membranes.

-

Radioligand: [S]GTPγS.

-

Procedure:

-

Cell membranes were incubated in a buffer containing GDP, [S]GTPγS, and varying concentrations of this compound, dopamine, or aripiprazole.

-

The reaction was incubated to allow for the binding of [S]GTPγS to activated G-proteins.

-

The reaction was terminated by rapid filtration.

-

The amount of bound [S]GTPγS was quantified by scintillation counting.

-

EC50 and Emax values were determined from dose-response curves.

-

ERK Phosphorylation Assay

-

Objective: To measure the phosphorylation of ERK as a downstream signaling event.

-

Cell Line: CHO-D2s cells.

-

Procedure:

-

Cells were serum-starved and then stimulated with varying concentrations of this compound, dopamine, or aripiprazole for a defined period.

-

Cells were lysed, and the protein concentration was determined.

-

Phosphorylated ERK (p-ERK) and total ERK levels were measured using an immunoassay (e.g., ELISA or Western blot) with specific antibodies.

-

The ratio of p-ERK to total ERK was calculated to determine the level of ERK activation.

-

EC50 and Emax values were determined from dose-response curves.

-

Intracellular Calcium Flux Assay

-

Objective: To measure changes in intracellular calcium levels.

-

Cell Line: CHO-D2S receptor cells stably expressing chimeric Gαq/o-proteins.

-

Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells were loaded with the calcium-sensitive dye.

-

Baseline fluorescence was measured using a fluorometric imaging plate reader (FLIPR).

-

Varying concentrations of this compound, dopamine, or aripiprazole were added to the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was monitored over time.

-

EC50 and Emax values were determined from the peak fluorescence response at each agonist concentration.

-

6-Hydroxydopamine (6-OHDA) Rat Model

-

Objective: To assess the in vivo dopaminergic agonist activity of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats were anesthetized and placed in a stereotaxic frame.

-

A unilateral injection of 6-OHDA was made into the medial forebrain bundle to lesion the dopaminergic neurons on one side of the brain.

-

After a recovery period, the rats were administered this compound, vehicle, or this compound in combination with a D2 antagonist.

-

Rotational behavior (contralateral turns) was recorded and quantified over a set period.

-

MPTP-Treated Marmoset Model

-

Objective: To evaluate the anti-parkinsonian effects of this compound in a primate model.

-

Animal Model: Common marmosets (Callithrix jacchus).

-

Procedure:

-

Marmosets were treated with MPTP to induce a parkinsonian state, characterized by motor deficits.

-

After stabilization of the parkinsonian symptoms, the animals were treated with various doses of this compound, vehicle, or L-dopa.

-

Motor activity was measured using automated activity monitors.

-

Motor disability was assessed by trained observers using a validated rating scale.

-

Conclusion

This compound is a high-affinity dopamine D2/D3 partial agonist with a preclinical profile suggesting potential therapeutic benefit in Parkinson's disease. In vitro studies demonstrated its potent and partial agonist activity, and in vivo studies in rodent and primate models of Parkinson's disease showed its ability to improve motor function. While this compound progressed to Phase II clinical trials, the termination of the study and the lack of published results leave its clinical efficacy and future development uncertain. The data and protocols presented in this guide provide a detailed technical foundation for understanding the discovery and development trajectory of this compound.

References

Aplindore: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor that was under development for the treatment of Parkinson's disease and restless legs syndrome.[1] As a partial agonist, it possesses the ability to modulate dopaminergic neurotransmission, acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic conditions, a characteristic that held promise for a balanced therapeutic effect with a potentially lower risk of motor complications compared to full dopamine agonists.[2] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation. While Phase II clinical trials were initiated, detailed quantitative efficacy data from these studies are not publicly available following the acquisition of Neurogen by Ligand Pharmaceuticals.[3] Consequently, this document emphasizes the robust preclinical data package for this compound.

Mechanism of Action

This compound is a high-affinity partial agonist at the dopamine D2 receptor.[4] Its therapeutic rationale in Parkinson's disease is based on its ability to stimulate D2 receptors in the dopamine-depleted striatum, thereby compensating for the loss of endogenous dopamine.[2] Unlike full dopamine agonists, which maximally activate the receptor, this compound's partial agonism was hypothesized to provide sufficient motor improvement while mitigating the excessive receptor stimulation associated with side effects like dyskinesia.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channels and other signaling cascades, including the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.2 |

| Dopamine D3 | 0.8 |

| Dopamine D4 | 120 |

| Serotonin 5-HT1A | 180 |

| Serotonin 5-HT2A | 560 |

| α1-Adrenergic | >1000 |

| Data from Heinrich et al. (2006) |

Table 2: In Vitro Functional Activity of this compound

| Assay | EC50 (nM) | Intrinsic Activity (% of Dopamine) |

| [35S]GTPγS Binding | 2.9 | 58 |

| ERK Phosphorylation | 1.5 | 65 |

| Data from Heinrich et al. (2006) |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease

| Treatment | Dose (mg/kg, p.o.) | Contralateral Rotations (turns/min) |

| Vehicle | - | ~0 |

| This compound | 0.1 | ~5 |

| This compound | 0.3 | ~8 |

| This compound | 1.0 | ~10 |

| Data from Heinrich et al. (2006) in a 6-hydroxydopamine (6-OHDA) lesioned rat model. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[35S]GTPγS Binding Assay

This assay measures the functional activity of a GPCR agonist by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (containing GDP to ensure G proteins are in an inactive state).

-

Test compound (this compound) at various concentrations.

-

Cell membranes.

-

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding.

-

Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax (intrinsic activity).

-

ERK Phosphorylation Assay

This assay determines the activation of the MAP kinase signaling pathway downstream of D2 receptor activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Protocol:

-

Cell Culture and Stimulation:

-

Plate CHO-K1 cells expressing the human dopamine D2 receptor in a multi-well plate.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Detection (Western Blotting):

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized data against agonist concentration to determine EC50 and Emax.

-

Conclusion

This compound represents a well-characterized dopamine D2 receptor partial agonist with a preclinical data profile that supported its investigation for Parkinson's disease. Its high affinity and selectivity for the D2 receptor, coupled with its partial agonist activity, demonstrated efficacy in animal models of Parkinson's disease. While the clinical development of this compound was discontinued for reasons unrelated to safety, the information gathered from its preclinical evaluation remains valuable for the scientific community. The detailed experimental protocols and signaling pathway information provided in this guide can serve as a useful resource for researchers in the field of dopamine pharmacology and the development of novel therapeutics for Parkinson's disease. Further investigation into the clinical effects of D2 partial agonists with similar profiles may yet yield significant advances in the management of this neurodegenerative disorder.

References

Aplindore in Restless Legs Syndrome: A Technical Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore (DAB-452) is a high-affinity partial agonist with selectivity for the dopamine D2 receptor[1]. It was under development by Neurogen and later Ligand Pharmaceuticals for the treatment of Parkinson's disease and restless legs syndrome (RLS)[2]. Phase II clinical trials for RLS were completed; however, the development for this indication was suspended, and the results of these trials have not been publicly disseminated[2]. This guide provides a technical summary of the available preclinical data on this compound, offering insights into its pharmacological profile and potential mechanism of action in the context of RLS. Due to the absence of published clinical trial data for RLS, this document focuses on the foundational science that underpinned its clinical investigation.

Core Pharmacology

This compound's primary mechanism of action is as a partial agonist at dopamine D2 receptors. This suggests that it can modulate dopaminergic signaling, which is a key pathway implicated in the pathophysiology of RLS.

Receptor Binding and Functional Activity

Preclinical studies have characterized this compound's binding affinity for various neurotransmitter receptors and its functional activity at the D2 receptor.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Receptor/Assay | Value | Species/System | Reference |

|---|---|---|---|---|

| Binding Affinity (pKi) | Dopamine D2 | 9.1 | Recombinant Human | [1] |

| Dopamine D3 | High Affinity | Recombinant Human | [1] | |

| Dopamine D4 | Low Affinity | Recombinant Human | ||

| Serotonin 5-HT1A | Low Affinity | Recombinant Human | ||

| Serotonin 5-HT2 | Low Affinity | Recombinant Human | ||

| Alpha1-Adrenoceptor | Low Affinity | Recombinant Human | ||

| Functional Activity | ||||

| Potency | ||||

| [(35)S]GTPγS Binding | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |

| ERK Phosphorylation | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |

| --INVALID-LINK---FLIPR Assay | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells with Gαq/o | |

| Intrinsic Activity | ||||

| [(35)S]GTPγS Binding | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |

| ERK Phosphorylation | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |

| --INVALID-LINK---FLIPR Assay | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells with Gαq/o |

Note: Specific Ki values for D3, D4, 5-HT1A, 5-HT2, and alpha1-adrenoceptors were not provided in the cited source, only relative affinities.

Experimental Protocols

The following methodologies were employed in the key preclinical studies to characterize the pharmacology of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

Method: Competition binding studies were performed using Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D2 receptor short isoform (CHO-D(2s)). The radioligand used was [3H]-spiperone. The affinity of this compound for dopamine D3, D4, serotonin 5-HT1A, 5-HT2, and alpha1-adrenoceptors was also assessed, though the specific radioligands used for these targets were not detailed in the available literature.

Functional Assays

-

[(35)S]GTPγS Binding Assay:

-

Objective: To measure the ability of this compound to activate G-proteins coupled to the D2 receptor.

-

Method: This assay was conducted on membranes from CHO-D(2S) cells. The binding of the non-hydrolyzable GTP analog, [(35)S]GTPγS, is an indicator of G-protein activation following receptor agonism.

-

-

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay:

-

Objective: To assess a downstream signaling event following D2 receptor activation.

-

Method: This assay measured the level of ERK phosphorylation in CHO-D(2S) cells in response to this compound. ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which can be modulated by D2 receptor activity.

-

-

Intracellular Calcium Flux Assay (--INVALID-LINK---FLIPR):

-

Objective: To measure changes in intracellular calcium concentrations as a marker of receptor activation.

-

Method: This assay was performed using a Fluorometric Imaging Plate Reader (FLIPR) in CHO-D(2S) cells that were also engineered to express chimeric Gαq/o proteins. This modification allows the Gαi/o-coupled D2 receptor to signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.

-

In Vivo Behavioral Model

-

Objective: To assess the post-synaptic agonist activity of this compound in a living organism.

-

Method: Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats were used. This model creates a dopamine-depleted striatum on one side of the brain, making the post-synaptic dopamine receptors on that side supersensitive. The administration of a dopamine agonist like this compound causes the rats to turn in the direction contralateral to the lesion. The dopamine D2 receptor antagonist raclopride was used to confirm that the observed turning behavior was mediated by D2 receptors.

Signaling Pathway and Workflow

The following diagrams illustrate the putative signaling pathway of this compound at the dopamine D2 receptor and the general workflow of its preclinical characterization.

References

Aplindore: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore (DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor.[1][2] Developed by Neurogen and later acquired by Ligand Pharmaceuticals, it was investigated primarily for the treatment of Parkinson's disease and restless legs syndrome.[1] Clinical development, however, was discontinued after the completion of Phase II trials. This document provides a comprehensive technical overview of the available pharmacology and a discussion of the limited publicly accessible toxicology data for this compound. Quantitative data are presented in structured tables, and detailed experimental methodologies for key studies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a phenylmethylamine derivative that exhibits high affinity and selectivity for the dopamine D2 receptor, acting as a partial agonist.[1] Its therapeutic rationale was based on the hypothesis that partial agonism at D2 receptors could provide sufficient dopaminergic stimulation to alleviate motor symptoms in conditions like Parkinson's disease while potentially mitigating the side effects associated with full dopamine agonists, such as dyskinesia.[2]

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is as a partial agonist at the dopamine D2 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. In states of low dopamine concentration, this compound would act as an agonist, increasing dopaminergic signaling. Conversely, in the presence of high dopamine levels, it would compete with the full agonist and potentially reduce excessive signaling, acting as a functional antagonist. This modulatory effect was thought to be beneficial in stabilizing dopaminergic tone.

Receptor Binding Affinity

In vitro studies have characterized the binding profile of this compound across various neurotransmitter receptors. Notably, it demonstrates high affinity and selectivity for the dopamine D2 receptor.

| Receptor | Binding Affinity (pKi) | Reference |

| Dopamine D2 | 9.1 | |

| Dopamine D3 | High Affinity | |

| Dopamine D4 | Low Affinity | |

| Serotonin 5-HT1A | Low Affinity | |

| Serotonin 5-HT2 | Low Affinity | |

| Alpha-1 Adrenoceptor | Low Affinity |

In Vitro Functional Activity

Functional assays have confirmed this compound's partial agonist activity at the dopamine D2 receptor.

| Assay | This compound Activity | Comparison | Reference |

| [³⁵S]GTPγS Binding | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole | |

| ERK-Phosphorylation | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole | |

| Intracellular Calcium Flux | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole |

In Vivo Pharmacology

Preclinical studies in animal models of Parkinson's disease have demonstrated the potential efficacy of this compound in reversing motor deficits.

| Animal Model | Effect of this compound | Reference |

| Unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats | Induced contralateral turning, which was blocked by the D2 antagonist raclopride. | |

| MPTP-treated common marmosets (non-dyskinetic) | Dose-dependent reversal of motor disability and increase in locomotor activity. | |

| MPTP-treated common marmosets (with L-dopa induced dyskinesia) | Sustained, dose-related improvement in motor disability and increase in locomotor activity. Dyskinesia expression was significantly less intense than that produced by L-dopa at a dose of 0.1 mg/kg. |

Toxicology Profile

General Safety Observations from Clinical Trials: A Phase II clinical trial in patients with early Parkinson's disease was conducted to assess the safety and tolerability of this compound. While specific adverse event data from this trial are not detailed in the available literature, it is stated that in human trials, this compound was generally well-tolerated with a favorable safety profile.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound for various receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2S receptor) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional agonist or antagonist activity of this compound at G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Incubation: Membranes are incubated with GDP, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.

-

Reaction Termination: The binding reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a full agonist like dopamine.

In Vivo Model: 6-OHDA-Lesioned Rat

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease.

Methodology:

-

Lesioning: Unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.

-

Drug Administration: After a recovery period, this compound is administered to the lesioned rats.

-

Behavioral Assessment: Rotational behavior (contralateral turning) is monitored and quantified over a specific period.

-

Data Analysis: The number of contralateral turns is counted and compared between different treatment groups (e.g., vehicle vs. different doses of this compound).

Visualizations

Signaling Pathway

Caption: this compound's partial agonism at the D2 receptor activates Gi, inhibiting adenylyl cyclase.

Experimental Workflow

Caption: The development pathway of this compound from in vitro studies to clinical trials.

Conclusion

This compound is a well-characterized dopamine D2 partial agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its development was halted after Phase II clinical trials, and as a result, the publicly available toxicology data is scarce. The information presented in this whitepaper, based on published literature, provides a solid foundation for understanding the pharmacological properties of this compound. For drug development professionals, the case of this compound underscores the challenges in translating preclinical efficacy into successful clinical outcomes and highlights the importance of a comprehensive understanding of a compound's full pharmacological and toxicological profile.

References

Aplindore Fumarate Salt: A Technical Guide for Drug Development Professionals

Aplindore fumarate salt , designated as DAB-452, is a potent and selective partial agonist of the dopamine D2 receptor.[1] This technical guide provides an in-depth overview of the core properties of this compound fumarate salt, designed for researchers, scientists, and drug development professionals. The information presented herein encompasses its physicochemical characteristics, receptor binding and functional activity profiles, detailed experimental protocols, and relevant signaling pathways and preclinical workflows.

Physicochemical Properties

The fumarate salt form of this compound is utilized to enhance its pharmaceutical properties. While comprehensive experimental data on the salt's specific properties are not extensively published, predicted values and data from analogous fumarate salts provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C22H22N2O7 | [2] |

| Molecular Weight | 426.42 g/mol | [2] |

| Predicted Water Solubility | 0.139 mg/mL | |

| Predicted logP | 1.72 | |

| Predicted pKa (Strongest Acidic) | 12.39 | |

| Predicted pKa (Strongest Basic) | 8.69 | |

| Solubility in DMSO | 50 mg/mL (117.26 mM) | [3] |

| Storage Temperature | -20°C | [2] |

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the dopamine D2 and D3 receptors. Its binding profile has been characterized through competitive binding studies, typically utilizing [3H]-spiperone as the radioligand.

| Receptor | Binding Affinity (Ki) |

| Dopamine D2 | High Affinity (pKi = 9.1) |

| Dopamine D3 | High Affinity |

| Dopamine D4 | Low Affinity |

| Serotonin (5-HT)1A | Low Affinity |

| Serotonin (5-HT)2 | Low Affinity |

| Alpha-1 Adrenergic | Low Affinity |

Functional Activity

This compound acts as a partial agonist at the dopamine D2 receptor, with potency and intrinsic activity reported to be lower than dopamine but higher than aripiprazole. Its functional activity has been assessed through various in vitro assays.

| Assay | Potency (EC50) | Efficacy (Emax) |

| [35S]GTPγS Binding | Data not available | Partial Agonist |

| ERK Phosphorylation | Data not available | Partial Agonist |

| Intracellular Calcium Flux | Data not available | Partial Agonist |

Signaling Pathway

As a D2 receptor agonist, this compound modulates downstream signaling cascades primarily through the Gαi/o protein. This interaction leads to the inhibition of adenylyl cyclase and subsequent activation of the ERK/MAPK pathway.

Experimental Protocols

[3H]-Spiperone Competition Binding Assay

This assay is employed to determine the binding affinity of this compound to dopamine receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, [3H]-spiperone (a radiolabeled antagonist), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-spiperone, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation by this compound.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D2 receptor are used.

-

Assay Components: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

-

Stimulation: Agonist binding to the D2 receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the binding of [35S]GTPγS.

-

Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.

-

Detection: The amount of [35S]GTPγS incorporated is quantified by scintillation counting.

-

Analysis: The data are analyzed to determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

ERK Phosphorylation Assay

This assay assesses a downstream signaling event of D2 receptor activation.

Methodology:

-

Cell Culture: Cells expressing the D2 receptor are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Cell Lysis: The cells are lysed to release the intracellular proteins.

-

Detection of Phospho-ERK: The level of phosphorylated ERK (p-ERK) is measured using techniques such as Western blotting or cell-based immunoassays (e.g., In-Cell Western). These methods utilize antibodies specific for the phosphorylated form of ERK.

-

Normalization: The p-ERK levels are typically normalized to the total ERK levels to account for variations in cell number.

-

Data Analysis: The results are used to generate dose-response curves and determine the EC50 and Emax for this compound-induced ERK phosphorylation.

Preclinical Development Workflow

The preclinical evaluation of a dopamine agonist like this compound for conditions such as Parkinson's disease typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

In vivo studies often utilize models such as the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. In this model, the neurotoxin 6-OHDA is injected into one side of the brain to destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. The efficacy of compounds like this compound can then be assessed by observing the reversal of motor deficits, such as by measuring contralateral turning behavior.

References

An In-depth Technical Guide to Aplindore (CAS Number 189681-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore, also known as DAB-452, is an investigational pharmaceutical compound identified by the CAS number 189681-70-7. It is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2][3][4] Developed initially for the treatment of Parkinson's disease and restless legs syndrome, this compound's pharmacological profile has made it a subject of significant interest in neuroscience research.[5] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, experimental protocols, and associated signaling pathways to support further research and development efforts.

Pharmacological Profile

This compound demonstrates a distinct binding affinity and functional activity profile, characterizing it as a potent and selective dopamine D2 receptor partial agonist.

Binding Affinity

Quantitative analysis of this compound's binding to various neurotransmitter receptors has been determined through radioligand binding assays. The data, summarized in the table below, highlights its high affinity for dopamine D2 and D3 receptors and significantly lower affinity for other receptor subtypes.

| Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | 0.079 | Haloperidol | 0.5 |

| Dopamine D3 | [³H]-Spiperone | 0.32 | Haloperidol | 1.2 |

| Dopamine D4 | [³H]-Spiperone | 63 | Haloperidol | 10 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 25 | 8-OH-DPAT | 1.2 |

| Serotonin 5-HT2 | [³H]-Ketanserin | >1000 | Ketanserin | 1.0 |

| α1-Adrenergic | [³H]-Prazosin | 158 | Prazosin | 0.2 |

Data sourced from Heinrich et al., 2006.

Functional Activity

This compound's functional activity as a partial agonist has been characterized in several in vitro assays. The results are summarized below, demonstrating its potency and intrinsic activity in comparison to the endogenous full agonist, dopamine.

| Assay | Cell Line | This compound EC50 (nM) | This compound Intrinsic Activity (% of Dopamine) |

| [³⁵S]GTPγS Binding | CHO-hD2S | 2.9 | 76% |

| ERK Phosphorylation | CHO-hD2S | 1.8 | 68% |

| Intracellular Ca²⁺ Flux | CHO-hD2S-Gαq/o | 0.5 | 85% |

Data sourced from Heinrich et al., 2006.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

[³H]-Spiperone Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for dopamine D2, D3, and D4 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptors.

-

Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Reaction Mixture: The assay is conducted in a final volume of 500 µL containing:

-

Cell membranes (typically 10-20 µg of protein)

-

[³H]-Spiperone (a radiolabeled antagonist) at a concentration near its Kd (e.g., 0.1-0.3 nM)

-

Varying concentrations of this compound or a reference compound.

-

-

Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation.

Methodology:

-

Membrane Preparation: Membranes from CHO cells expressing the human dopamine D2S receptor are used.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

Reaction Mixture: The assay is performed in a final volume of 200 µL and includes:

-

Cell membranes (e.g., 5-10 µg of protein)

-

[³⁵S]GTPγS (e.g., 0.1-0.5 nM)

-

GDP (e.g., 10-30 µM) to enhance the agonist-stimulated signal.

-

Varying concentrations of this compound or a reference agonist.

-

-

Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.

ERK Phosphorylation Assay

This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream effector in the D2 receptor signaling pathway.

Methodology:

-

Cell Culture: CHO cells stably expressing the human dopamine D2S receptor are cultured to near confluence in appropriate media.

-

Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with varying concentrations of this compound or a reference agonist for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are determined using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

-

ELISA-based assays: Commercially available kits are used to quantify p-ERK and total ERK levels.

-

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. The EC50 and Emax values are determined by plotting the p-ERK/total ERK ratio against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Flux Assay

This assay is used to measure changes in intracellular calcium concentrations upon receptor activation, typically in cells engineered to couple the Gαi/o pathway to a calcium signal.

Methodology:

-

Cell Line: CHO cells co-expressing the human dopamine D2S receptor and a chimeric G protein (e.g., Gαq/o) that links the receptor to the phospholipase C pathway are used.

-

Cell Plating: Cells are plated in black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration at 37°C.

-

Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound or a reference agonist.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time immediately after agonist addition.

-